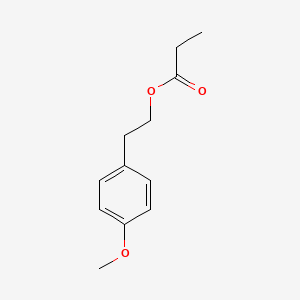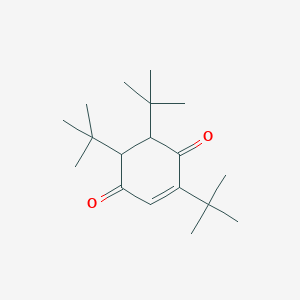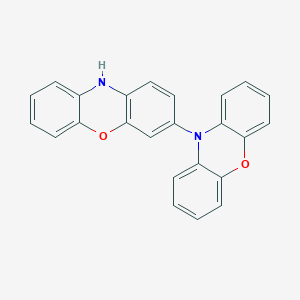
10H-3,10'-Biphenoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-3,10’-Biphenoxazine is a heterocyclic compound with the molecular formula C24H16N2O2. It is characterized by its unique structure, which includes two phenoxazine units connected by a biphenyl linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10H-3,10’-Biphenoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-aminophenol with diphenyl ether in the presence of iodine as a catalyst. The reaction is carried out at elevated temperatures (250-280°C) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 10H-3,10’-Biphenoxazine follows similar synthetic routes but on a larger scale. The process involves the use of high-boiling solvents and efficient extraction techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 10H-3,10’-Biphenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted phenoxazines and biphenyl derivatives, which can have different electronic and optical properties .
Applications De Recherche Scientifique
10H-3,10’-Biphenoxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties
Mécanisme D'action
The mechanism of action of 10H-3,10’-Biphenoxazine involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating electron transfer processes in organic electronic devices. In biological systems, it may interact with cellular components, leading to the modulation of biochemical pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Phenothiazine: Shares a similar tricyclic structure but with a sulfur atom in place of the oxygen atom in phenoxazine.
Phenoxazine: The parent compound of 10H-3,10’-Biphenoxazine, lacking the biphenyl linkage.
Carbazole: Another tricyclic compound with nitrogen atoms in the ring structure
Uniqueness: 10H-3,10’-Biphenoxazine is unique due to its biphenyl linkage, which imparts distinct electronic and optical properties.
Propriétés
Numéro CAS |
19692-92-3 |
|---|---|
Formule moléculaire |
C24H16N2O2 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
3-phenoxazin-10-yl-10H-phenoxazine |
InChI |
InChI=1S/C24H16N2O2/c1-4-10-21-17(7-1)25-18-14-13-16(15-24(18)27-21)26-19-8-2-5-11-22(19)28-23-12-6-3-9-20(23)26/h1-15,25H |
Clé InChI |
NINZPYXIZCYZNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC3=C(O2)C=C(C=C3)N4C5=CC=CC=C5OC6=CC=CC=C64 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)
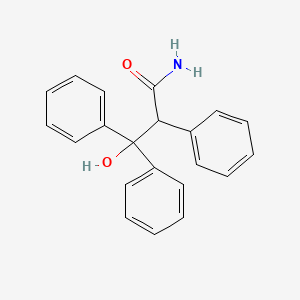
![2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B14715286.png)
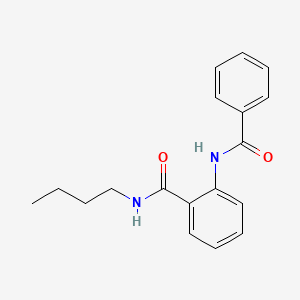
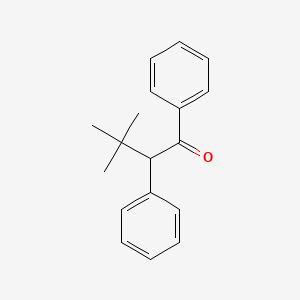
![2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B14715305.png)
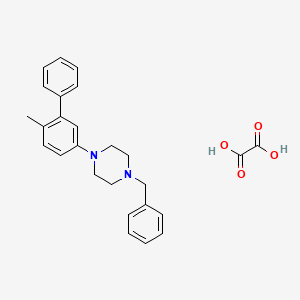
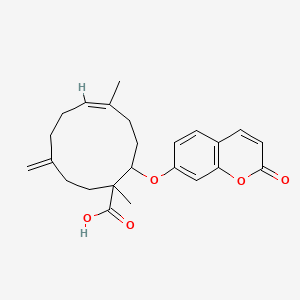
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14715317.png)

